molecular formula C19H34OS B034797 2,3,6-Trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol CAS No. 102244-22-4

2,3,6-Trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol

Cat. No.: B034797
CAS No.: 102244-22-4
M. Wt: 310.5 g/mol
InChI Key: VYZBRGJPPSIOLK-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is an organic compound characterized by its unique structure, which includes multiple functional groups such as alkynes, alkenes, and thiols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, its alkyne and alkene groups can participate in various chemical reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol: Similar structure with slight variations in the position of functional groups.

    Thiophene derivatives: Compounds containing a thiophene ring, which share some chemical properties with 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.

Uniqueness

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is unique due to its combination of multiple functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

102244-22-4

Molecular Formula

C19H34OS

Molecular Weight

310.5 g/mol

IUPAC Name

2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol

InChI

InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3

InChI Key

VYZBRGJPPSIOLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O

Canonical SMILES

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O

Synonyms

2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol

Origin of Product

United States

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